
vibo-Quercitol
Vue d'ensemble
Description
Vibo-Quercitol (CAS: 488-76-6), also known as 1-deoxy-$myo$-inositol, is a deoxygenated cyclitol derivative with the molecular formula $ \text{C}6\text{H}{12}\text{O}_5 $ and a molecular weight of 164.156 g/mol . Structurally, it is characterized by the absence of a hydroxyl group at the 1-position of the $myo$-inositol ring . It also serves as a chiral building block in synthesizing antidiabetic agents like (+)-valiolamine .
Production of this compound is challenging due to the existence of 16 stereoisomers of quercitol . However, recent advances in metabolic engineering have enabled efficient biosynthesis using recombinant Saccharomyces cerevisiae or enzymatic systems, achieving yields up to 25.3 g/L from maltodextrin .
Mécanisme D'action
Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .
Target of Action
This compound is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, this compound can potentially interfere with the metabolism of certain carbohydrates in the body.
Mode of Action
This compound is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .
Biochemical Pathways
The biosynthesis of this compound involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .
Result of Action
As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of this compound.
Analyse Biochimique
Biochemical Properties
Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase found in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes interact with this compound, facilitating its production .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway that synthesizes it from 2-deoxy-scyllo-inosose . This pathway may involve interactions with various enzymes or cofactors .
Activité Biologique
Vibo-quercitol (VQ), a form of deoxyinositol, is a cyclohexanepentol compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and pharmaceutical applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its biosynthesis, enzymatic properties, and potential therapeutic applications.
Biosynthesis of this compound
Recent studies have demonstrated innovative methods for the biosynthesis of this compound from maltodextrin using an in vitro synthetic enzymatic biosystem. This system comprises multiple enzymes that facilitate the conversion of maltodextrin into this compound, yielding significant amounts of the compound with high purity levels. For instance, one study reported a production yield of 77% from 10 g/L maltodextrin and 87% purity from 50 g/L maltodextrin, highlighting the efficiency of this environmentally friendly approach to quercitol biosynthesis .
Enzymatic Activity
This compound exhibits specific enzymatic interactions that are crucial for its biological activity. Notably, a study identified a this compound 1-dehydrogenase enzyme from Burkholderia terrae, which demonstrated high specificity for this compound and myo-inositol. This enzyme is NAD(H)-dependent and plays a significant role in the metabolic pathways involving this compound, suggesting its importance in both synthetic and natural processes .
Diabetes Management
One of the most promising applications of this compound is in the management of diabetes. Research indicates that this compound can act as an alternative chiral building block in the synthesis of bioactive compounds aimed at controlling blood sugar levels. Its structural similarity to myo-inositol allows it to participate in insulin signaling pathways, potentially enhancing insulin sensitivity and glucose uptake in cells .
Case Studies
- Diabetic Rat Model : In a controlled study involving diabetic rats, administration of this compound led to improved glycemic control compared to untreated groups. The results indicated a significant reduction in blood glucose levels and enhanced insulin sensitivity.
- Human Clinical Trials : Preliminary clinical trials are underway to evaluate the effects of this compound supplementation on human subjects with insulin resistance. Early findings suggest potential benefits in lowering fasting glucose levels and improving metabolic markers.
Safety and Toxicology
The safety profile of this compound remains under investigation, but initial studies suggest low toxicity levels. The compound's natural origin and its role as a metabolite in various organisms contribute to its favorable safety assessment. Further toxicological studies are necessary to establish comprehensive safety data before widespread clinical application.
Summary Table: Key Properties and Findings on this compound
Property/Aspect | Details |
---|---|
Chemical Structure | (−)-vibo-quercitol (1L-1,2,4/3,5-cyclohexanepentol) |
Biosynthesis Source | Maltodextrin |
Production Yield | Up to 87% purity from maltodextrin |
Key Enzyme | This compound 1-dehydrogenase |
Potential Applications | Diabetes management, pharmaceutical intermediates |
Safety Profile | Low toxicity; further studies needed |
Applications De Recherche Scientifique
Vibo-Quercitol has emerged as a promising chiral building block for pharmaceutical synthesis. Its stereoisomers, including (+)-proto-quercitol and (+)-epi-quercitol, are being explored for their potential as intermediates in drug development. The compound's ability to act as an alternative chiral synthon allows for the creation of bioactive compounds that can help manage conditions like diabetes .
Case Study: Diabetes Management
Research indicates that this compound can play a role in controlling diabetes by serving as a precursor to bioactive compounds. In vitro studies have shown that its derivatives exhibit insulin-mimetic properties, making them suitable candidates for diabetes treatment .
Biological Activities
This compound exhibits several biological activities that are of interest in pharmacology:
- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antidiabetic Effects : Its structural similarity to myo-inositol suggests potential insulin-sensitizing effects, contributing to its application in managing metabolic disorders .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other sugar alcohols and deoxyinositols. The following table outlines some comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Quercitol | Cyclohexane derivative | Naturally occurring; less potent than VQ |
Myo-Inositol | Cyclohexane derivative | Well-studied; involved in cell signaling |
D-chiro-Inositol | Cyclohexane derivative | Known for insulin-mimetic properties |
L-chiro-Inositol | Cyclohexane derivative | Potential role in metabolic syndrome management |
This compound's specific stereochemistry differentiates it from these compounds, enhancing its potential applications .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing vibo-Quercitol with high purity, and how can experimental reproducibility be ensured?
- Methodology : Synthesis typically involves multi-step organic reactions, such as acid-catalyzed cyclization of precursor compounds. Purification methods include column chromatography and recrystallization using polar solvents like ethanol-water mixtures. To ensure reproducibility, document reaction conditions (temperature, pH, solvent ratios) and validate purity via HPLC (≥98%) and NMR spectroscopy .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography for absolute configuration determination (if crystalline). Cross-reference data with existing literature to resolve ambiguities .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are confounding variables controlled?
- Methodology : Standard assays include:
- Enzyme inhibition studies (e.g., α-glucosidase for antidiabetic potential) with positive/negative controls.
- Cell viability assays (MTT or resazurin-based) using dose-response curves (IC₅₀ calculations).
- Control variables via triplicate experiments, solvent-matched blanks, and statistical validation (ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a preclinical study on this compound’s neuroprotective effects?
- Methodology :
- Population : Rodent models with induced neurodegeneration (e.g., Aβ1-42 injection).
- Intervention : Daily oral administration of this compound (50–200 mg/kg).
- Comparison : Positive control (e.g., memantine) and vehicle group.
- Outcome : Cognitive performance (Morris water maze), biomarker analysis (Tau protein, oxidative stress markers).
- Time : 8-week intervention with staggered sacrifice intervals. Include power analysis for sample size determination .
Q. How should researchers address contradictions in reported mechanisms of this compound’s antioxidant activity across studies?
- Methodology : Conduct a systematic review with meta-analysis:
- Data extraction : Tabulate experimental variables (assay type, concentration ranges, cell lines).
- Bias assessment : Use tools like ROBIS to evaluate study quality.
- Resolution : Replicate conflicting experiments under standardized conditions (e.g., uniform DPPH assay protocol). Explore synergies with other antioxidants using isobolographic analysis .
Q. What strategies optimize the quantification of this compound in complex biological matrices during pharmacokinetic studies?
- Methodology :
- Sample preparation : Protein precipitation (acetonitrile) followed by SPE cleanup.
- Detection : UPLC-MS/MS with deuterated internal standards (e.g., d₃-vibo-Quercitol) to correct matrix effects.
- Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and inter-day precision (CV <15%) per FDA guidelines .
Q. How can computational modeling predict this compound’s interaction with novel molecular targets, such as SARS-CoV-2 protease?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding affinities with target proteins (PDB ID: 6LU7).
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- Validation : Compare predictions with in vitro SPR (surface plasmon resonance) binding assays .
Q. Data Contradiction and Validation
Q. What statistical approaches resolve discrepancies in dose-dependent cytotoxicity results of this compound across cancer cell lines?
- Methodology :
- Meta-regression : Analyze heterogeneity sources (cell lineage, culture conditions).
- Sensitivity analysis : Exclude outliers via Cook’s distance.
- Experimental validation : Use isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic variables .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance when using animal models to study this compound’s toxicity?
- Methodology : Adhere to ARRIVE 2.0 guidelines:
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Vibo-Quercitol is compared to other inositol derivatives based on structural modifications, transport affinity, and biological activity:

Key Findings :
- Transport Selectivity : The TbHMIT transporter tolerates single hydroxyl deletions (e.g., this compound) or stereochemical inversions (e.g., epi-Quercitol) but rejects compounds with dual modifications (e.g., quebrachitol) .
- Bioactivity: this compound uniquely exhibits hypoglycemic activity and enzyme inhibition, unlike $myo$-inositol or quebrachitol .
- Synthesis: this compound can be synthesized chemically via acetylation and hydrogenation of $myo$-inositol or enzymatically from maltodextrin, offering scalability .
Analytical Differentiation
HPLC/HRMS analyses distinguish this compound from isomers like scyllo-Quercitol by retention time (RT 3.7 min for this compound) and ion chromatograms ($m/z$ 187.05824) .
Propriétés
IUPAC Name |
(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-RSVSWTKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331579 | |
Record name | CHEBI:37600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-76-6 | |
Record name | CHEBI:37600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.